molecular formula C10H9NO2S B1420307 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095110-49-8

4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1420307
CAS No.: 1095110-49-8
M. Wt: 207.25 g/mol
InChI Key: FLBUAKZNOMZWAW-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is a chemical compound belonging to the thiazolone class It features a thiazolone ring substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of 2-aminothiazole derivatives with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiazole with 2-methoxybenzaldehyde under acidic conditions to form the thiazolone ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced thiazolones, and substituted thiazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate

  • Mequinol (4-Methoxyphenol)

  • 2-(4-Methoxyphenyl)ethanol

Uniqueness: 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one stands out due to its thiazolone structure, which is not present in the other listed compounds. This structural difference contributes to its unique chemical and biological properties.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-14-10(12)11-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUAKZNOMZWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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